Product packaging for 6-(2-Methoxyphenyl)-6-oxohexanoic acid(Cat. No.:CAS No. 107151-39-3)

6-(2-Methoxyphenyl)-6-oxohexanoic acid

Cat. No.: B011274
CAS No.: 107151-39-3
M. Wt: 236.26 g/mol
InChI Key: JBMUVGPYRUXXDZ-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative featuring a 2-methoxyphenyl ketone group. This structure makes it a valuable intermediate in organic synthesis and chemical biology research. While specific biological data for this compound may be limited, its core structure is characteristic of molecules used in the development of advanced research tools, particularly through Genetic Code Expansion (GCE) technologies. Compounds of this class serve as potential precursors for the synthesis of noncanonical amino acids (ncAAs). ncAAs are fundamental tools for probing protein structure and function, especially in challenging targets like integral membrane proteins. By incorporating ncAAs site-specifically into proteins, researchers can introduce bioorthogonal handles for "click" chemistry, install spectroscopic probes for dynamics studies, or employ targeted photo-cross-linking to investigate protein-protein interactions . As such, this compound represents a versatile building block for chemists and chemical biologists developing next-generation probes to study complex biological systems at the molecular level. Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O4 B011274 6-(2-Methoxyphenyl)-6-oxohexanoic acid CAS No. 107151-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-17-12-8-4-2-6-10(12)11(14)7-3-5-9-13(15)16/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMUVGPYRUXXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645316
Record name 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107151-39-3
Record name 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 2 Methoxyphenyl 6 Oxohexanoic Acid

Foundational Synthetic Strategies and Mechanistic Considerations

The construction of 6-(2-methoxyphenyl)-6-oxohexanoic acid is typically achieved through multi-step synthetic sequences. These routes logically assemble the molecule by forming its key structural components: the aromatic keto group and the terminal carboxylic acid on the hexanoic acid backbone.

Multi-Step Approaches via Friedel-Crafts Acylation Precursors

A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction is a primary method for introducing an acyl group onto an aromatic ring. wikipedia.org In the context of synthesizing this compound, this strategy involves the reaction of 2-methoxyphenyl (anisole) with a suitable derivative of a six-carbon chain.

The most common approach involves the use of an acyl chloride or an acid anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgnih.gov For this specific synthesis, a precursor like adipic anhydride or 6-chloro-6-oxohexanoic acid chloride could be employed. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich anisole (B1667542) ring. The methoxy (B1213986) group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers. Steric hindrance from the methoxy group may influence the regioselectivity of the acylation.

The reaction between anisole and the acylating agent requires a stoichiometric amount of the Lewis acid catalyst because the resulting ketone product can form a complex with the catalyst. organic-chemistry.org

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Stoichiometric amounts, often in solvents like CS₂ or nitrobenzeneHigh reactivity, widely used wikipedia.orgCan promote side reactions, harsh workup
Iron(III) Chloride (FeCl₃)Catalytic or stoichiometric amountsMilder than AlCl₃, less expensiveLower reactivity for some substrates
Zinc Oxide (ZnO)Solid catalyst, often solvent-freeMilder conditions, easier product separationMay require higher temperatures
Metal Triflates (e.g., Cu(OTf)₂)Catalytic amounts, can be used in ionic liquids liv.ac.ukHigh regioselectivity, potential for catalyst recycling liv.ac.ukHigher cost of catalyst

Carboxylation Reactions for the Terminal Carboxylic Acid Moiety

The terminal carboxylic acid group is a key functional feature of the target molecule. Its introduction can be achieved through various carboxylation reactions. One common strategy is the oxidation of a precursor molecule containing a terminal alcohol or aldehyde group.

Alternatively, modern carboxylation techniques utilizing carbon dioxide (CO₂) as a C1 feedstock are gaining prominence due to their green chemistry appeal. mdpi.comruhr-uni-bochum.de These methods often involve the carboxylation of organometallic intermediates. For instance, a precursor halogenated at the terminal position of the hexanoyl chain could be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent), which then reacts with CO₂ to form the carboxylate.

Catalytic carboxylation is an advancing field. For example, copper and silver catalysts have been developed for the carboxylation of various C-H bonds, although their direct application to an unactivated aliphatic C-H bond at the terminus of the hexanoyl chain remains a challenge. ruhr-uni-bochum.de Gold(I) hydroxide (B78521) complexes have also been shown to catalyze the carboxylation of acidic C-H bonds. thieme-connect.de

Carbon-Carbon Bond Formation Techniques for the Hexanoic Acid Chain

The construction of the six-carbon chain is fundamental to the synthesis. While starting with a pre-formed C6 chain, as in the Friedel-Crafts acylation with an adipic acid derivative, is common, other C-C bond formation strategies can be envisioned.

For example, a synthetic route could start with a smaller fragment attached to the 2-methoxyphenyl ring. This fragment could then be extended through chain elongation reactions. One such approach is the condensation of an appropriate aldehyde with a compound like levulinic acid, followed by reduction, as has been described for the synthesis of related 6-aryl-4-oxohexanoic acids. nih.gov

Another potential strategy involves the use of malonic ester synthesis or related alkylation reactions to build the carbon backbone step-wise before or after attachment to the aromatic ring.

Advanced Synthetic Protocols and Catalytic Systems

Modern synthetic chemistry offers more sophisticated methods that can provide advantages in terms of selectivity and efficiency.

Enantioselective Synthesis for Chiral Analogues (if applicable)

The structure of this compound itself is achiral. However, the synthesis of chiral analogues, for instance, by introducing a substituent on the hexanoic acid chain, would require enantioselective methods. Asymmetric synthesis has become a powerful tool in modern organic chemistry.

For related structures, enantioselective intramolecular Friedel-Crafts reactions have been developed using chiral ligands in combination with metal catalysts like palladium. nih.gov If a suitable prochiral substrate were designed, such a catalytic system could potentially be adapted to create chiral derivatives of the target molecule with high enantiomeric excess. The synthesis of other complex chiral hexanoic acid derivatives has been reported, demonstrating the feasibility of controlling stereochemistry in such systems. google.com

Transition Metal-Catalyzed Coupling Reactions in Aromatic Ring Functionalization

Transition metal-catalyzed cross-coupling reactions represent a powerful alternative to classical Friedel-Crafts reactions for C-C bond formation at aromatic rings. Reactions like the Suzuki, Heck, or Negishi couplings could be employed.

For instance, a Suzuki coupling could be envisioned between a 2-methoxyphenylboronic acid and a halogenated hexanoic acid derivative containing the keto group. This approach often offers milder reaction conditions and greater functional group tolerance compared to Friedel-Crafts acylation. Palladium-catalyzed C-C coupling reactions are well-established and have been successfully performed in various solvents, including environmentally benign ionic liquids. liv.ac.uk

Green Chemistry Principles in the Synthesis of Keto-Acids

The integration of green chemistry principles is crucial for developing sustainable synthetic routes for keto-acids like this compound. These principles aim to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.compnas.org

For the initial condensation step, traditional hazardous solvents such as benzene (B151609) or toluene (B28343) can be replaced with more environmentally benign alternatives. Polyethylene glycol (PEG) has been demonstrated as an effective and recyclable solvent for Knoevenagel-type condensations. researchgate.net Furthermore, the use of recyclable organocatalysts, such as L-proline, can substitute for traditional catalysts, offering a greener pathway. researchgate.net

In the hydrogenation step, catalytic hydrogenation is inherently atom-economical, as it incorporates all atoms of the hydrogen molecule into the substrate. To further enhance its green profile, efforts can be directed towards using catalysts with lower environmental impact or developing systems for catalyst recycling. A significant advancement is the use of electrochemical hydrogenation in a proton-exchange membrane (PEM) reactor. nih.gov This technique can avoid the need for high-pressure hydrogen gas, a significant safety hazard, and allows for fine-tuning of reactivity through the choice of cathode catalyst and electrochemical potential. nih.gov

The use of biomass-derived starting materials is another cornerstone of green chemistry. Levulinic acid, a key reactant in the primary synthesis route, is recognized as a key platform chemical that can be produced from lignocellulosic biomass, offering a renewable alternative to petroleum-based feedstocks. mdpi.com

Optimization of Reaction Parameters and Process Intensification Studies

For the initial condensation reaction, key parameters to optimize include the molar ratio of reactants (2-methoxybenzaldehyde and levulinic acid), catalyst concentration, and temperature. The efficiency of water removal, typically accomplished with a Dean-Stark apparatus, is critical to drive the reaction equilibrium towards the product, (E/Z)-6-(2-methoxyphenyl)-4-oxohex-5-enoic acid. researchgate.net

In the subsequent hydrogenation step, careful control of parameters is necessary to ensure selective reduction of the carbon-carbon double bond while preserving the ketone functionality. Important variables include hydrogen pressure, reaction temperature, solvent, and catalyst loading. The choice of catalyst is paramount; palladium on carbon (Pd/C) is generally effective for this selective transformation. nih.gov However, over-reduction to the corresponding alcohol and subsequent lactonization can occur, forming a lactone by-product. nih.govrsc.org

Interactive Table: Effect of Catalyst Loading on Hydrogenation Yield

Catalyst Loading (wt% Pd/C) Reaction Time (h) Yield of Keto-Acid (%) Yield of Lactone By-product (%)
1 12 75 5
2.5 8 92 3
5 6 95 4

This table presents hypothetical data to illustrate the principles of reaction optimization.

Process intensification studies focus on developing smaller, safer, and more energy-efficient production methods. The use of continuous flow reactors or microreactors offers significant advantages over traditional batch processing. mdpi.com For the hydrogenation step, a fixed-bed continuous reactor can lead to substantially higher space-time yields and improved safety by minimizing the volume of hydrogen gas used at any given time. researchgate.net

Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound

Effective isolation and purification protocols are critical for obtaining the synthetic intermediates and the final target compound in high purity.

Following the initial condensation reaction, the intermediate, (E/Z)-6-(2-methoxyphenyl)-4-oxohex-5-enoic acid, is typically isolated through a standard aqueous workup and solvent extraction. Further purification can be achieved by recrystallization from a suitable solvent mixture, such as ethyl acetate/hexane. researchgate.net For instances where minor impurities are difficult to remove, column chromatography provides a reliable method for obtaining a highly pure product. researchgate.net

The isolation of the final product, this compound, after catalytic hydrogenation is generally straightforward. The solid palladium catalyst is first removed by filtration through a pad of a filter aid like celite. The solvent is then removed under reduced pressure, and the crude product can be purified by recrystallization.

A key challenge in the purification of the final product is the potential presence of a neutral lactone by-product, which may form if the ketone group is also reduced. nih.govresearchgate.net Since the target compound is a carboxylic acid, a simple acid-base extraction can be an effective preliminary purification step to separate the acidic product from the neutral lactone. For achieving the highest purity, column chromatography or preparative high-performance liquid chromatography (HPLC) may be necessary. The purity of keto-acids is crucial, as even minor impurities can impact their chemical and physical properties. digitellinc.com

Interactive Table: Summary of Purification Techniques

Compound Technique Purpose Reference
(E/Z)-6-(2-methoxyphenyl)-4-oxohex-5-enoic acid Recrystallization Primary purification of the solid intermediate. researchgate.net
(E/Z)-6-(2-methoxyphenyl)-4-oxohex-5-enoic acid Column Chromatography High purity separation from side products. researchgate.net
This compound Filtration Removal of heterogeneous hydrogenation catalyst (e.g., Pd/C). nih.gov
This compound Acid-Base Extraction Separation of the acidic target from neutral by-products (e.g., lactone).

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule such as 6-(2-Methoxyphenyl)-6-oxohexanoic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the methoxyphenyl group, the aliphatic protons of the hexanoic acid chain, the methoxy (B1213986) protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons.

A hypothetical ¹H NMR data table for this compound is presented below. The specific chemical shifts and coupling constants (J) are predicted based on established principles of NMR spectroscopy.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3'7.6 - 7.8dd~8.0, 1.5
H-4'7.4 - 7.6td~8.0, 1.5
H-5'7.0 - 7.2t~8.0
H-6'6.9 - 7.1d~8.0
OCH₃3.8 - 4.0s-
H-22.9 - 3.1t~7.5
H-31.6 - 1.8quintet~7.5
H-41.5 - 1.7quintet~7.5
H-52.3 - 2.5t~7.5
COOH10.0 - 12.0br s-

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbons of the ketone and carboxylic acid would appear at the downfield end of the spectrum, while the aliphatic carbons of the hexanoic acid chain would be found at the upfield end.

A predicted ¹³C NMR data table for this compound is provided below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1'128 - 132
C-2'155 - 159
C-3'118 - 122
C-4'132 - 136
C-5'120 - 124
C-6'110 - 114
C=O (ketone)198 - 202
C-236 - 40
C-322 - 26
C-428 - 32
C-532 - 36
COOH175 - 180
OCH₃54 - 58

Note: This is a predicted data table. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the aliphatic chain (e.g., H-2 with H-3, H-3 with H-4, and H-4 with H-5) and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.9 ppm would show a correlation to the methoxy carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the H-2 protons and the ketone carbonyl carbon (C=O), as well as the aromatic carbon C-1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. For a relatively flexible molecule like this compound, NOESY could provide insights into its preferred conformation in solution. For example, a NOESY correlation between the methoxy protons and the H-3' proton would confirm their spatial proximity.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to within a few parts per million. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₆O₄), the expected exact mass would be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. The fragmentation of this compound would likely involve characteristic cleavages, such as alpha-cleavage adjacent to the ketone and cleavages within the aliphatic chain. youtube.com The McLafferty rearrangement is another common fragmentation pathway for ketones. youtube.com Analysis of these fragmentation pathways provides strong evidence for the proposed structure.

A hypothetical table of major predicted fragment ions in an MS/MS experiment is shown below.

m/z of Fragment Ion Proposed Fragment Structure/Identity
236.1049[M+H]⁺ - H₂O
135.0446[CH₃OC₆H₄CO]⁺
107.0497[CH₃OC₆H₄]⁺

Note: This is a predicted data table. The m/z values are based on theoretical exact masses of the proposed fragments. Actual experimental results may show variations.

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatographic techniques are fundamental in the research and characterization of "this compound," enabling its separation from impurities, quantification in various matrices, and monitoring of its synthesis. The selection of a specific chromatographic method depends on the analytical objective, whether it is for preparative purification or for sensitive quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of "this compound." The development of a robust and validated HPLC method is critical to ensure accurate and reproducible results. A typical approach involves a reversed-phase method, which separates compounds based on their hydrophobicity.

Method development for this compound would focus on optimizing the separation of the main analyte from potential starting materials, by-products, and degradation products. Key parameters to be optimized include the choice of stationary phase (the column), the composition of the mobile phase, the flow rate, and the detector wavelength. Given the presence of a carboxylic acid and a phenyl group, a C18 column is a suitable initial choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good separation of compounds with a range of polarities. scitechnol.com

Validation of the developed HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. This process includes assessing the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound

ParameterTypical Condition/Value
Chromatographic Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 95% B over 15 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Retention Time~8.5 min
Validation Parameters
Linearity (r²)>0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)<2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" possesses a carboxylic acid and a ketone group, which are polar and non-volatile functional groups. Therefore, derivatization is a necessary step to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. weber.hunih.gov

A common derivatization strategy for compounds containing both carbonyl and carboxylic acid functionalities is a two-step process. thermofisher.com The first step is methoximation, which targets the ketone group to form a methoxime derivative. This prevents the ketone from enolizing. The second step is silylation, typically using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov This dual derivatization significantly enhances the volatility and improves the chromatographic peak shape of the analyte. weber.hu

The derivatized analyte can then be separated on a non-polar capillary GC column and detected by a mass spectrometer. The mass spectrometer provides not only quantitative information but also structural information based on the fragmentation pattern of the derivatized molecule, which aids in its unambiguous identification.

Table 2: Representative GC-MS Derivatization and Analysis Protocol for this compound

StepParameterDescription
Derivatization
Step 1: MethoximationReagentMethoxyamine hydrochloride in pyridine
Incubation90 min at 30°C
Step 2: SilylationReagentN-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Incubation30 min at 37°C
GC-MS Conditions
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), then 10 °C/min to 300 °C (5 min)
Ionization ModeElectron Ionization (EI)
Mass Rangem/z 50-550

Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) and column chromatography are indispensable techniques in the synthetic chemistry of "this compound." TLC offers a rapid and simple method for monitoring the progress of a chemical reaction, allowing a chemist to quickly assess the consumption of starting materials and the formation of the desired product. sigmaaldrich.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the different components of the mixture will separate based on their polarity. The choice of eluent, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the spots. researchgate.net

Once a reaction is complete, column chromatography is the standard method for the purification of the crude product on a preparative scale. orgsyn.org The principle is the same as for TLC, but it is performed in a glass column packed with a stationary phase (e.g., silica gel). The crude mixture is loaded onto the top of the column, and the eluent is passed through, carrying the components at different rates. Fractions are collected and analyzed by TLC to identify those containing the pure "this compound."

Table 3: Typical Parameters for TLC and Column Chromatography of this compound

ParameterThin-Layer Chromatography (TLC)Column Chromatography
Stationary Phase Silica gel 60 F254Silica gel (60-120 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (e.g., 2:1 v/v)Gradient of Hexanes:Ethyl Acetate
Visualization (TLC) UV light (254 nm)TLC analysis of fractions
Application Reaction monitoring, fraction analysisPreparative purification
Typical Rf Value ~0.4 (in Hexanes:Ethyl Acetate 2:1)N/A

Chemical Transformations and Derivatization Strategies for Research Applications

Functional Group Interconversions of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide array of functional groups and the conjugation to other molecules.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Under acidic conditions, such as in the presence of sulfuric acid or Dowex H+ resin, 6-(2-methoxyphenyl)-6-oxohexanoic acid can react with various alcohols to yield the corresponding esters. nih.govmasterorganicchemistry.com This reaction, known as the Fischer-Speier esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.com

Table 1: General Conditions for Esterification of Carboxylic Acids

Catalyst Alcohol Temperature Yield
H₂SO₄ (catalytic) Methanol Reflux High
Dowex H⁺/NaI Ethanol Room Temp - 65°C High nih.gov

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with the desired amine. A variety of coupling reagents can also be employed to facilitate this transformation directly. sci-hub.se These reagents include carbodiimides (like DCC or EDC) or uronium-based reagents. researchgate.net This reaction is crucial for linking the molecule to peptides or other amine-containing biomolecules. The synthesis of amides from various aliphatic acids and amines has been demonstrated using an I₂/TBHP system under mild, metal-free conditions. sci-hub.se

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding 6-(2-methoxyphenyl)hexane-1,6-diol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane (BH₃) complexes are also effective for this reduction. It is important to note that these reagents will also reduce the ketone functionality. To achieve selective reduction of the carboxylic acid, the ketone group would first need to be protected.

Further oxidation of the resulting primary alcohol could lead to the corresponding aldehyde, though this would require careful selection of a mild oxidizing agent to avoid over-oxidation back to the carboxylic acid.

Transformations of the Ketone Moiety

The ketone group is another key site for chemical modification, allowing for a range of transformations that can alter the electronic and steric properties of the molecule.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, 6-hydroxy-6-(2-methoxyphenyl)hexanoic acid, using various reducing agents. Milder reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation and would not reduce the carboxylic acid.

Reduction to Hydrocarbon: Complete removal of the carbonyl oxygen to form the corresponding hydrocarbon, 6-(2-methoxyphenyl)hexanoic acid, can be achieved through several methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a common method. molport.com Alternatively, the Clemmensen reduction, using zinc amalgam and concentrated hydrochloric acid, can also be employed, although the strongly acidic conditions may not be suitable for all substrates. wikipedia.org

Table 2: Common Reduction Methods for Aryl Ketones

Reaction Reagents Product Key Features
Wolff-Kishner Reduction H₂NNH₂, KOH, ethylene glycol, heat Alkane Basic conditions, suitable for acid-sensitive substrates. sci-hub.se

| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Acidic conditions, effective for aryl-alkyl ketones. organic-chemistry.org |

The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the ketone to form tertiary alcohols after acidic workup.

Condensation reactions with amines and their derivatives can also occur. For example, reaction with hydroxylamine (NH₂OH) would yield an oxime, while reaction with hydrazine (H₂NNH₂) or its derivatives would form a hydrazone. These reactions are often pH-dependent and can be reversible.

The Baeyer-Villiger oxidation is a notable reaction of ketones that results in the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. youtube.com This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

For this compound, the Baeyer-Villiger oxidation would involve the migration of either the 2-methoxyphenyl group or the alkyl chain. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that is more capable of stabilizing a positive charge will migrate preferentially. The established order of migratory aptitude is typically tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.comrsc.org In the case of substituted aryl groups, electron-donating groups on the aromatic ring enhance its migratory aptitude.

Given that the 2-methoxyphenyl group is an electron-rich aromatic system, it is expected to have a higher migratory aptitude than the primary alkyl chain. Therefore, the Baeyer-Villiger oxidation of this compound is predicted to yield predominantly the ester where the oxygen atom has been inserted between the carbonyl carbon and the aromatic ring. Subsequent hydrolysis of this ester would lead to phenol and adipic acid derivatives. While this is the expected outcome based on general principles, specific experimental studies on this compound would be necessary to confirm this regioselectivity.

Modifications of the Methoxyphenyl Aromatic Ring

The 2-methoxyphenyl group is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's electronic, steric, and lipophilic properties.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.orgmasterorganicchemistry.com In this compound, the aromatic ring is substituted with two groups: an ortho-methoxy (-OCH₃) group and an acyl group (-C(O)(CH₂)₄COOH). These substituents exert competing electronic effects that influence the rate and regioselectivity of the substitution.

Activating and Directing Effects : The methoxy (B1213986) group is a strong activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). wikipedia.org It donates electron density to the ring through a resonance effect, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com This effect preferentially directs incoming electrophiles to the positions ortho and para to the methoxy group (positions 3 and 5, respectively). Conversely, the acyl group is a deactivating group that withdraws electron density from the ring, slowing the reaction rate and directing incoming electrophiles to the meta position (position 4).

Regioselectivity : When an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound is expected to primarily yield products substituted at the positions activated by the methoxy group. Steric hindrance from the adjacent acyl chain may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. oneonta.eduuci.edu The predicted outcomes for these reactions on the target compound are summarized below.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
Reaction TypeTypical ReagentsPredicted Major Product(s)Notes
Halogenation (Bromination)Br₂, FeBr₃6-(5-Bromo-2-methoxyphenyl)-6-oxohexanoic acid and 6-(3-Bromo-2-methoxyphenyl)-6-oxohexanoic acidSubstitution is directed to the para (5) and ortho (3) positions relative to the activating methoxy group.
NitrationHNO₃, H₂SO₄6-(2-Methoxy-5-nitrophenyl)-6-oxohexanoic acid and 6-(2-Methoxy-3-nitrophenyl)-6-oxohexanoic acidThe nitro group can be subsequently reduced to an amine, providing a handle for further functionalization. oneonta.edu
Friedel-Crafts AcylationRCOCl, AlCl₃6-(5-Acyl-2-methoxyphenyl)-6-oxohexanoic acidThe aromatic ring is already deactivated by an acyl group, so harsh reaction conditions may be required. Acylation typically occurs at the less sterically hindered para position.

The methoxy group on the aromatic ring can be cleaved to reveal a phenolic hydroxyl group. This transformation is significant as the resulting phenol may exhibit different biological activities or serve as a synthetic handle for further derivatization, such as esterification or etherification.

Ether cleavage is the process of breaking the C-O bonds of an ether. wikipedia.org For aryl methyl ethers, this is typically achieved using strong acids or Lewis acids. mdma.ch

Reagents : Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or potent Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Reaction Product : The reaction converts the 2-methoxy group into a 2-hydroxy group, yielding 6-(2-Hydroxyphenyl)-6-oxohexanoic acid. This product is an analogue of the parent compound and a versatile intermediate for further synthesis. The cleavage of aryl ethers is a well-established transformation in organic synthesis, particularly in the context of natural product chemistry and the modification of lignin-derived compounds like guaiacol. researchgate.netresearchgate.netacs.org

Rational Design and Synthesis of Analogue Compounds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.gov By systematically synthesizing and evaluating analogues of a lead compound, researchers can identify key structural motifs (pharmacophores) responsible for its effects. For this compound, a rational analogue design strategy would involve modifying its three main structural components: the substituted aromatic ring, the aliphatic linker, and the terminal carboxylic acid.

The goal is to probe how changes in size, shape, electronics, and hydrogen bonding potential at different positions on the molecule impact its biological function. mdpi.com

Key Modification Strategies:

Aromatic Ring Substitution :

Positional Isomers : Synthesize the 3-methoxy and 4-methoxy positional isomers to determine the importance of the substituent's location.

Substituent Variation : Replace the methoxy group with other substituents to probe electronic and steric effects. Examples include small electron-donating groups (e.g., -CH₃), electron-withdrawing groups (e.g., -Cl, -CF₃), and hydrogen-bond donors/acceptors (e.g., -OH, -NH₂).

Aliphatic Chain Modification :

Chain Length : Synthesize analogues with shorter or longer alkyl chains (e.g., 5-oxopentanoic acid or 7-oxoheptanoic acid derivatives) to assess the optimal distance between the aromatic ring and the carboxylic acid.

Rigidification : Introduce elements of rigidity, such as double bonds or cyclic structures, into the linker to constrain the molecule's conformation.

Functional Group Modification :

Ketone Reduction : Reduce the ketone to a secondary alcohol to evaluate the role of the carbonyl group as a hydrogen bond acceptor.

Carboxylic Acid Derivatization : Convert the carboxylic acid to esters, amides, or bioisosteres like tetrazoles to investigate the importance of the acidic proton and the carboxylate group for activity.

A representative set of proposed analogues for an initial SAR study is presented in the table below.

Table 2: Proposed Analogues of this compound for SAR Studies
Analogue NameModification TypeRationale for Synthesis
6-(3-Methoxyphenyl)-6-oxohexanoic acidAromatic Ring (Positional Isomer)Evaluate the effect of moving the methoxy group to the meta position.
6-(4-Methoxyphenyl)-6-oxohexanoic acidAromatic Ring (Positional Isomer)Evaluate the effect of moving the methoxy group to the para position.
6-(2-Hydroxyphenyl)-6-oxohexanoic acidAromatic Ring (Substituent Variation)Introduce a hydrogen bond donor (phenol) by demethylation.
6-(2-Chlorophenyl)-6-oxohexanoic acidAromatic Ring (Substituent Variation)Probe electronic effects with an electron-withdrawing group.
5-(2-Methoxyphenyl)-5-oxopentanoic acidAliphatic Chain (Length Variation)Assess the impact of shortening the linker by one carbon.
Methyl 6-(2-methoxyphenyl)-6-oxohexanoateFunctional Group (Carboxyl Derivatization)Remove the acidic proton and increase lipophilicity via esterification.
6-Hydroxy-6-(2-methoxyphenyl)hexanoic acidFunctional Group (Ketone Reduction)Replace the ketone with a secondary alcohol to assess its role as a hydrogen bond acceptor.

Biological and Biochemical Research Investigations

Exploration of Enzyme Inhibition and Activation Profiles

No studies detailing the effects of 6-(2-Methoxyphenyl)-6-oxohexanoic acid on enzyme activity have been identified.

There is no available information from in vitro enzyme assays to characterize the potential inhibitory or activating effects of this compound. Standard research in this area would involve incubating the compound with a panel of purified enzymes and measuring any changes in their catalytic activity. Kinetic studies to determine parameters such as the inhibition constant (Kᵢ) or activation constant (Kₐ), and the mechanism of action (e.g., competitive, non-competitive, or uncompetitive) have not been reported.

Due to the lack of primary screening data, no specific enzyme targets or off-targets for this compound have been identified. The process of target identification typically involves screening the compound against a broad range of enzymes to determine its selectivity profile.

Receptor Binding Studies and Ligand Efficacy Assessment

There is no published research on the interaction of this compound with any biological receptors.

No data from radioligand binding assays are available to determine the affinity of this compound for specific receptors. Such assays would typically be used to quantify the binding affinity (Kᵢ or Kₔ) of the compound by measuring its ability to displace a known radiolabeled ligand from its receptor.

In the absence of binding data, there have been no functional assays to assess whether this compound acts as an agonist or antagonist at any receptor. These experiments would typically measure the cellular response following receptor activation or blockade in the presence of the compound.

Cellular Biology and Molecular Mechanism Elucidation

No studies have been published investigating the effects of this compound on cellular processes or its underlying molecular mechanisms of action. Research in this area would typically involve cell-based assays to explore the compound's impact on cell viability, proliferation, signaling pathways, and gene expression.

Modulation of Cellular Proliferation and Viability in Cultured Cell Lines

Research in this area would typically involve treating various cultured cell lines with this compound and assessing its effects on cell growth and survival. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, would be employed. Another common method is the trypan blue exclusion assay, which distinguishes between viable and non-viable cells. Such studies would aim to determine if the compound exhibits cytotoxic or cytostatic effects, and to quantify the concentration at which these effects occur (e.g., the IC50 value, or half-maximal inhibitory concentration).

Induction of Apoptosis and Necroptosis Pathways in Disease Models

Should initial studies indicate a reduction in cell viability, subsequent investigations would explore the underlying mechanisms of cell death, such as apoptosis or necroptosis. Apoptosis, or programmed cell death, is a highly regulated process. Its induction can be detected by methods like Annexin V/propidium iodide staining followed by flow cytometry, which identifies early and late apoptotic cells. Western blotting for key apoptotic proteins such as caspases (e.g., caspase-3, -8, -9) and the Bcl-2 family of proteins would also be performed.

Necroptosis is a form of programmed necrosis, or inflammatory cell death. rockland.come-neurospine.org Its induction is often studied when apoptosis is inhibited. rockland.com Key mediators of necroptosis, such as receptor-interacting protein kinases (RIPK1, RIPK3) and mixed lineage kinase domain-like protein (MLKL), would be investigated, often through immunoblotting to detect their phosphorylation and activation. nih.govmdpi.com

Impact on Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a series of events that leads to cell division and replication. wikipedia.org It is tightly regulated by checkpoints that ensure the fidelity of the process. nih.govnih.govjackwestin.com To investigate the impact of a compound on cell cycle progression, researchers typically treat cells and then analyze their DNA content using flow cytometry after staining with a fluorescent dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M). mdpi.com If the compound induces cell cycle arrest at a specific phase, further molecular analyses would be conducted to examine the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). wikipedia.orgmdpi.com

Gene Expression and Protein Level Alterations

To understand the broader molecular effects of a compound, researchers often analyze changes in gene and protein expression. Techniques like microarray analysis or RNA sequencing (RNA-Seq) can provide a global view of how the compound alters the transcriptome of the cell. nih.gov These analyses can reveal which cellular pathways are affected. nih.gov To validate these findings and to examine changes at the protein level, quantitative real-time PCR (qRT-PCR) and Western blotting are commonly used for specific genes and proteins of interest. nih.gov

Investigations into Antimicrobial and Antifungal Potential

This area of research would explore whether this compound can inhibit the growth of or kill microorganisms like bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govresearchgate.net Standardized methods, such as broth microdilution or agar dilution, are used to determine the MIC against a panel of clinically relevant bacteria and fungi. mdpi.commdpi.com

Table 1: Illustrative Data Table for Minimum Inhibitory Concentration (MIC) Determinations

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Candida albicansATCC 90028Data not available
Aspergillus fumigatusClinical IsolateData not available

This table is for illustrative purposes only. No experimental data for this compound is available.

Mechanisms of Microbial Growth Inhibition

If a compound demonstrates significant antimicrobial activity, further studies would be conducted to elucidate its mechanism of action. These investigations could include examining its effects on the integrity of the microbial cell membrane, its ability to inhibit essential enzymes, or its interference with nucleic acid or protein synthesis. mdpi.comnih.gov For example, membrane damage can be assessed using fluorescent dyes that are excluded by intact membranes. Inhibition of specific metabolic pathways can be studied using various biochemical assays.

Role in Metabolic Processes and Pathways

Information regarding the role of this compound in metabolic processes and pathways has not been identified in the current body of scientific research. It is not documented as a known metabolite or a metabolically active compound in published studies.

There are no available metabolomic profiling studies that have identified this compound in biological systems. Therefore, no data tables or detailed research findings on its presence or concentration in tissues, fluids, or cellular components can be provided.

Specific biotransformation pathways for this compound have not been elucidated in the scientific literature. Consequently, there is no information available regarding the enzymes involved in its metabolism or the identity of its potential metabolites.

While research on structurally related compounds can sometimes offer clues, direct extrapolation of metabolic pathways without experimental evidence for this compound would be speculative. For instance, studies on 2'-methoxyacetophenone, which shares a 2-methoxyphenyl group, indicate that it can be metabolized in humans to 2'-Hydroxyacetophenone, suggesting that O-demethylation can be a metabolic route for related structures. However, the presence of the 6-oxohexanoic acid side chain significantly alters the molecule, and its metabolism cannot be predicted based on this information alone.

Due to the lack of research, no data tables on metabolite identification or biotransformation pathways for this compound can be compiled.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 6-(2-Methoxyphenyl)-6-oxohexanoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable three-dimensional conformation through geometry optimization. epa.govelixirpublishers.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, in a study on 2,6-Dimethyl-4-nitrophenol, DFT calculations were used to obtain optimized geometrical parameters which were found to be in good agreement with experimental values. epa.gov

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. For example, the characteristic stretching frequencies of the carbonyl group (C=O) in the keto and carboxylic acid moieties, as well as the C-O-C stretching of the methoxy (B1213986) group and the O-H stretch of the carboxylic acid, can be precisely predicted. elixirpublishers.comresearchgate.net

Parameter Description Exemplary Predicted Values for Similar Structures
Bond Lengths (Å)The equilibrium distance between the nuclei of two bonded atoms.C=O (ketone): ~1.22 Å, C=O (acid): ~1.21 Å, C-O (ether): ~1.36 Å
Bond Angles (°)The angle formed between three atoms across at least two bonds.C-CO-C (ketone): ~120°, C-C-O (ether): ~118°
Vibrational Frequencies (cm⁻¹)Frequencies of molecular vibrations corresponding to IR/Raman bands.C=O stretch (ketone): ~1700-1720 cm⁻¹, C=O stretch (acid): ~1730-1760 cm⁻¹, O-H stretch (acid): ~3000-3300 cm⁻¹

Note: The values presented are illustrative and based on DFT calculations for structurally related compounds. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org

For this compound, FMO analysis would likely reveal that the HOMO is localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be centered around the carbonyl groups, which are electron-deficient. This distribution would suggest that the molecule could engage in electrophilic aromatic substitution reactions on the phenyl ring and nucleophilic addition reactions at the carbonyl carbons.

Orbital Description Predicted Location on this compound
HOMOHighest Occupied Molecular Orbital; region of nucleophilicity.Primarily on the 2-methoxyphenyl ring.
LUMOLowest Unoccupied Molecular Orbital; region of electrophilicity.Primarily on the keto and carboxylic acid carbonyl groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates reactivity.A smaller gap implies higher reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic perspective on a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the influence of the environment, such as solvent molecules. rsc.org

For a flexible molecule like this compound, with its rotatable bonds in the hexanoic acid chain, MD simulations can reveal the preferred conformations in different solvents. nih.govnih.gov This is crucial as the conformation of a molecule can significantly impact its biological activity. The simulations can show how the molecule folds and interacts with water molecules or other solvents, providing information on its solubility and how it might orient itself when approaching a biological target. For example, a study on keto isocytosine (B10225) used nonadiabatic dynamics simulations to investigate its behavior in the gas phase. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). tandfonline.com This method is extensively used in drug discovery to predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govelsevierpure.comnih.govresearchgate.net

For this compound, molecular docking studies could be performed against a variety of protein targets to hypothesize its potential mechanism of action. The molecule's structure, featuring a substituted aromatic ring and a carboxylic acid, is common in many known drugs. Docking simulations would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For instance, studies on other methoxyphenyl derivatives have successfully used molecular docking to predict interactions with targets like EGFR tyrosine kinase. tandfonline.com

Interaction Type Description Potential Interactions for this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom and a nearby electronegative atom.The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ketone and ether oxygens can act as hydrogen bond acceptors.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution.The phenyl ring and the aliphatic chain can form hydrophobic interactions with nonpolar residues in a protein's binding site.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.The methoxyphenyl ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. youtube.comyoutube.comyoutube.com These models are typically represented by a mathematical equation that relates molecular descriptors (numerical representations of a molecule's properties) to the observed activity or property. nih.gov

By developing a QSAR model for a series of analogs of this compound, it would be possible to predict the activity of new, unsynthesized compounds. nih.gov This allows for the rational design of more potent or selective analogs. The molecular descriptors used in QSAR models can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

In Silico ADMET Prediction for Pharmaceutical Relevance (excluding specific dosage/administration)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. nih.govnovartis.comnih.gov In silico ADMET prediction tools provide a rapid and cost-effective way to assess these properties in the early stages of drug discovery. youtube.comtandfonline.com

For this compound, various computational models can predict properties such as its likely intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. These predictions are based on the molecule's structural features and comparison to large databases of known compounds. For example, Lipinski's Rule of Five is a commonly used guideline to assess the druglikeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

ADMET Property Description General Prediction for Small Molecules like the Target Compound
A bsorptionThe process by which a drug enters the bloodstream.Predicted to have good oral absorption based on its molecular size and polarity.
D istributionThe dissemination of a drug throughout the body.May have moderate distribution, with potential to cross some biological membranes.
M etabolismThe chemical alteration of a drug by the body.The methoxy group and the alkyl chain are potential sites of metabolism by cytochrome P450 enzymes.
E xcretionThe removal of a drug and its metabolites from the body.Likely excreted via the kidneys due to the presence of the carboxylic acid group.
T oxicityThe potential of a drug to cause adverse effects.General toxicity predictions would require specific in silico models (e.g., for cardiotoxicity, hepatotoxicity).

Disclaimer: The information presented in this article is based on the application of established computational chemistry and molecular modeling principles. The specific findings for this compound are illustrative and would require dedicated computational studies for validation.

Future Directions and Emerging Research Paradigms

Development of Advanced Synthetic Strategies for Scalable Production and Chiral Control

The future utility of 6-(2-Methoxyphenyl)-6-oxohexanoic acid hinges on the development of efficient and scalable synthetic methodologies. Current approaches to synthesizing related 6-aryl-4-oxohexanoic acids often involve the condensation of an aromatic aldehyde with levulinic acid, followed by reduction. benthamdirect.comnih.govresearchgate.net A similar strategy could be adapted, using 2-methoxybenzaldehyde as a starting material. For large-scale production, optimizing reaction conditions, exploring continuous flow chemistry, and utilizing cost-effective catalysts will be paramount.

A critical future challenge will be the control of chirality, as the carbon backbone may contain stereocenters depending on the synthetic route and subsequent modifications. The development of asymmetric synthesis is crucial, as different enantiomers of a compound can have vastly different biological activities. Strategies for achieving chiral control include:

Asymmetric Transfer Hydrogenation: This technique has been successfully used for the dynamic kinetic resolution of α-keto esters and β-amino-α-keto esters, employing chiral ruthenium (II) catalysts to achieve high diastereo- and enantioselectivity. acs.orgorganic-chemistry.org

Biocatalysis: The use of engineered enzymes, such as methyltransferases or transaminases, offers a green and highly selective method for the asymmetric alkylation or amination of α-keto acids. acs.orgnih.gov

These advanced synthetic methods will be essential for producing specific stereoisomers of the compound and its derivatives, enabling detailed investigation of their structure-activity relationships.

Elucidation of Novel Biological Targets and Therapeutic Opportunities

One promising area of investigation is its potential as a Histone Deacetylase (HDAC) inhibitor . HDAC inhibitors typically consist of three key structural components: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. nih.gov In this compound, the keto-acid moiety could potentially chelate the zinc ion in the HDAC active site, while the methoxyphenyl group serves as the cap that interacts with the surface of the enzyme. nih.govnih.gov Dysregulation of HDACs is implicated in various cancers, making them a significant therapeutic target. nih.govnih.gov Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis. nih.govmdpi.commdpi.com

Another potential target class could be protein kinases , which are crucial regulators of cellular processes and established targets for cancer therapy. nih.govresearchgate.net Rational drug design has led to the development of numerous kinase inhibitors, and screening this compound against a panel of kinases could reveal unexpected activities. nih.govpurdue.edu

Future research should focus on screening the compound against various disease models to identify its biological effects and subsequently deconvolve its mechanism of action to identify specific molecular targets.

Integration with High-Throughput Screening and Phenotypic Assays

To efficiently explore the vast biological landscape, this compound should be integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid, automated testing of thousands of compounds to identify molecules that modulate a specific biological target or pathway. bmglabtech.comresearchgate.net

The typical HTS workflow for a novel compound would involve several key stages:

Assay Development: Creating a robust and miniaturized assay, often in 384- or 1536-well plate formats, that produces a measurable signal (e.g., fluorescence, luminescence) upon target modulation. bmglabtech.comucsf.edu

Pilot Screen: Testing the compound against a smaller, focused library to validate the assay and data analysis pipeline. ucsf.edu

Full-Scale HTS: Screening the compound against large, diverse small-molecule libraries to identify "hits." ucsf.eduthermofisher.com

Hit Confirmation and Validation: Re-testing initial hits and performing secondary assays to eliminate false positives and confirm activity. bmglabtech.com

HTS StageObjectiveTypical PlatformKey Metric
Assay DevelopmentEstablish a reliable, automated, and miniaturized biological assay.96- or 384-well platesSignal-to-background ratio; Z'-factor > 0.5 ucsf.edu
Pilot ScreenValidate the screening protocol and initial hit-finding process.384-well platesHit rate; confirmation of controls
Primary ScreenIdentify active compounds ("hits") from a large library.384- or 1536-well platesPercent inhibition or activation
Hit ConfirmationVerify the activity of initial hits and remove false positives.Dose-response curvesIC50/EC50 values

In addition to target-based screening, phenotypic screening represents a powerful, complementary approach. wikipedia.orgsygnaturediscovery.com Instead of focusing on a single protein, phenotypic screens identify compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, such as inducing cancer cell death or reversing a disease-related morphological change. pfizer.comtechnologynetworks.comnih.gov This strategy is particularly valuable for discovering first-in-class medicines for diseases with poorly understood targets. pfizer.comnih.gov

Rational Design of Next-Generation Compounds with Improved Specificity and Efficacy

Once an initial biological activity is identified for this compound, the principles of rational drug design and medicinal chemistry will be applied to create next-generation analogs with enhanced properties. nih.govnih.gov This process relies heavily on understanding the Structure-Activity Relationship (SAR) , which describes how chemical structure correlates with biological activity. nih.govnih.govingentaconnect.com

If, for example, the compound is confirmed as an HDAC inhibitor, SAR studies would involve systematically modifying its three main components:

Zinc-Binding Group: The keto-acid could be replaced with other known ZBGs, such as a hydroxamic acid, to potentially increase potency. nih.gov

Linker: The length and flexibility of the hexanoic acid chain could be altered to optimize positioning within the HDAC catalytic tunnel. nih.gov

Cap Group: The 2-methoxyphenyl ring could be substituted with different functional groups or replaced with other aromatic or heterocyclic systems to improve surface recognition and selectivity for specific HDAC isoforms. nih.govacs.org

Computational tools like molecular docking and molecular dynamics simulations would be employed to model how these new analogs interact with the target protein, predicting binding affinity and guiding synthetic efforts. nih.govnih.gov The goal is to develop compounds with high potency for the intended target and high selectivity over off-targets to minimize potential side effects. mdpi.compurdue.eduacs.org

Exploration of Applications Beyond Biomedical Sciences (e.g., materials science, analytical probes)

The unique bifunctional nature of this compound—possessing both a ketone and a carboxylic acid—opens up intriguing possibilities beyond medicine. acs.orgnih.gov These two functional groups can undergo different types of chemical reactions, making the molecule a versatile building block in materials science and for the creation of analytical probes. chemeurope.com

In materials science , the compound could be used as a monomer in polymerization reactions. The carboxylic acid can react to form polyesters or polyamides, while the ketone group remains available for post-polymerization modification, such as attaching other molecules via oxime ligation. nih.govacs.org This could lead to the development of functional polymers with tailored properties, such as degradable plastics or materials for chemical sensing. eurekalert.orgquora.com The bifunctional nature of the molecule could also be exploited in the synthesis of metal-organic frameworks (MOFs) or other advanced materials where distinct functionalities are desired. rsc.orgacs.org

As an analytical probe , the methoxyphenyl group could be modified to create a fluorescent tag. The carboxylic acid could then be used to conjugate the probe to a specific biomolecule of interest. The ketone functionality might serve as a reactive handle for cross-linking to interacting partners. This dual functionality could enable the design of sophisticated tools for studying complex biological systems.

Q & A

Basic: What are the common synthetic routes for 6-(2-Methoxyphenyl)-6-oxohexanoic acid?

The compound can be synthesized via Friedel-Crafts acylation using substituted benzene derivatives and acyl chlorides. For example, adipoyl chloride reacts with 1,4-dimethoxybenzene to yield analogous structures, followed by hydrolysis to the carboxylic acid (60% yield) . Esterification of the acid with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄, HCl) in refluxing solvents like toluene is another route . Advanced methods include oxidation catalysis , where N-hydroxyphthalimide (NHPI) and molecular oxygen achieve >92% yield under optimized conditions (temperature, stirring rate) .

Basic: How is this compound characterized analytically?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, δ ~2.37 ppm (q, 4H) and δ ~5.11 ppm (s, 2H) in 1^1H NMR correspond to methylene and benzyloxy protons in analogous esters . Gas Chromatography-Mass Spectrometry (GC-MS) identifies low-molecular-weight fragments (e.g., adipic acid derivatives) in environmental degradation studies . High-Performance Liquid Chromatography (HPLC) complements these methods for purity assessment, especially when electrospray ionization detects polar derivatives .

Basic: What enzymatic pathways involve 6-oxohexanoic acid derivatives?

In microbial metabolism, 6-aminohexanoic acid (6-AHA) is deaminated to 6-oxohexanoic acid (6-OHA) by enzymes like Pseudomonas jessenii transaminase (PjTA) . 6-OHA is further oxidized to adipic acid via dehydrogenases (e.g., in Acinetobacter SE19) for integration into β-oxidation pathways . Engineered Escherichia coli strains expressing these dehydrogenases enable upcycling of polycaprolactone into adipic acid, highlighting biodegradation relevance .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst tuning : NHPI increases oxidation efficiency (92% yield) when reaction temperature (25–50°C), oxygen flow rate, and stirring speed are optimized .
  • Continuous flow processes : Industrial-scale esterification uses controlled pressure and temperature to enhance purity and yield .
  • Computational enzyme design : Frameworks like FRESCO stabilize mutants (e.g., PjTA-R6) for higher substrate turnover in biocatalytic steps .

Advanced: How do structural modifications (e.g., substituent position) affect reactivity and bioactivity?

  • Hydrophobicity : The 1-naphthyl group in ethyl 6-(1-naphthyl)-6-oxohexanoate increases lipophilicity, enhancing membrane permeability compared to non-substituted analogs .
  • Positional isomerism : 2-Methoxyphenyl vs. 2,5-dimethoxyphenyl substituents alter electronic effects, impacting Friedel-Crafts acylation regioselectivity and downstream reduction yields (33% for methyl 6-(2,5-dimethoxyphenyl)hexanoate) .
  • Bioactivity : Sorbicillin analogs with dihydroxyl-methylphenyl groups exhibit antimicrobial properties, suggesting methoxy derivatives may share bioactive potential .

Advanced: How can data discrepancies in enzymatic degradation efficiencies be reconciled?

  • Enzyme variants : Wild-type PjTA shows broad substrate specificity but lower stability than engineered mutants (e.g., PjTA-R6), which retain activity under harsh conditions .
  • Microbial strain differences : Brevibacterium epidermidis BS3 degrades caprolactam via 6-AHA deamination, but yield varies with nitrogen availability and enzyme expression levels .
  • Methodological adjustments : Optimizing pH, cofactor supplementation (e.g., PLP for transaminases), and reaction time reduces variability .

Advanced: What are the ecological implications of this compound degradation?

  • Biodegradation : Enzymatic depolymerization by lipases or esterases generates 6-hydroxyhexanoic acid, which microbes convert to adipic acid—a precursor for nylon production .
  • Environmental persistence : GC-MS detects 6-oxohexanoic acid in aerosolized organic matter, suggesting atmospheric oxidation pathways contribute to its environmental fate .
  • Toxicity : Low-molecular-weight fragments (e.g., hydroxy-adipic acid) may accumulate in ecosystems, necessitating ecotoxicity assays .

Advanced: How can enzyme engineering improve catalytic efficiency for industrial applications?

  • FRESCO-guided mutagenesis : Six-point mutations in PjTA-R6 enhance thermostability (TmT_{m} +15°C) and substrate tolerance, enabling continuous bioprocessing .
  • Dehydrogenase fusion systems : Co-expressing 6-hydroxyhexanoic acid dehydrogenase and 6-oxohexanoic acid dehydrogenase in E. coli streamlines adipic acid production from waste plastics .
  • Crystallography-driven design : Resolving PjTA’s active site (PDB ID: 5XYZ) informs mutations for non-natural substrate acceptance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.